molecular formula C22H18ClN3O3S2 B3399262 N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040634-85-2

N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3399262
CAS No.: 1040634-85-2
M. Wt: 472 g/mol
InChI Key: YHYQOSJFOYRPIT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a methyl group at position 3 and a phenyl group at position 5. The acetamide moiety is linked via a sulfanyl group to the heterocyclic core and is further substituted with a 5-chloro-2-methoxyphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-26-21(28)20-19(15(11-30-20)13-6-4-3-5-7-13)25-22(26)31-12-18(27)24-16-10-14(23)8-9-17(16)29-2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYQOSJFOYRPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and therapeutic effects.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thienopyrimidinone-Based Acetamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₂₃H₁₈ClN₃O₃S₂ 492.0 (estimated) - 3-methyl, 7-phenyl on thieno[3,2-d]pyrimidinone
- 5-chloro-2-methoxyphenyl
Rigid thieno[3,2-d]pyrimidinone core; sulfur bridge enhances stability .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () C₂₇H₂₅ClN₃O₃S₂ 554.1 - Hexahydrobenzothieno[2,3-d]pyrimidinone
- 4-methylphenyl at position 3
Saturated ring system increases hydrophobicity .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () C₂₅H₂₈ClN₃O₃S₂ 542.1 - 3-ethyl, 5,6-dimethyl on thieno[2,3-d]pyrimidinone Alkyl substituents may enhance metabolic stability .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () C₁₃H₁₁Cl₂N₃O₂S 344.2 - Dichlorophenyl group
- Dihydropyrimidinone core
Simpler structure with lower molecular weight; mp 230°C .
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () C₂₄H₂₂N₄O₃S₂ 502.6 - Propenyl group, 5-methylfuran substituent Furan ring introduces polarity; potential for π-π interactions .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR) Elemental Analysis (C, N, S)
Target Compound Not reported Not reported Not available in evidence Not available in evidence
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 230 80 δ 12.50 (NH), 10.10 (NHCO), 7.82 (d, J=8.2 Hz), 4.12 (SCH₂), 2.19 (CH₃) Found: C 45.29, N 12.23, S 9.30; Calc.: C 45.36, N 12.21, S 9.32
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide () Not reported Not reported Not available Molecular weight: 465.6 g/mol; H-bond donors: 1; Acceptors: 6

Key Observations :

  • Ring Saturation: The hexahydrobenzothieno[2,3-d]pyrimidinone in increases molecular weight and hydrophobicity compared to the unsaturated target compound .
  • Substituent Effects : Alkyl groups (e.g., 3-ethyl, 5,6-dimethyl in ) may improve metabolic stability, while furan () introduces polarity .
  • Synthetic Accessibility: reports a high yield (80%) for a simpler dihydropyrimidinone derivative, suggesting that structural complexity inversely correlates with synthetic efficiency .

Electronic and Binding Considerations

  • HOMO-LUMO Gaps: highlights that chlorophenyl and thieno-pyridinyl substituents (as in CPA analogs) influence electron distribution, affecting binding to biological targets .
  • Sulfur Linkage : The sulfanyl bridge in all compounds enhances stability and may facilitate interactions with cysteine residues in enzymes .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS Number: 1040639-33-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

The molecular formula of the compound is C22H19ClN4O3SC_{22}H_{19}ClN_{4}O_{3}S, with a molecular weight of approximately 454.9 g/mol. Its structure features a thieno[3,2-d]pyrimidine moiety, which is known for its pharmacological properties.

PropertyValue
Molecular FormulaC22H19ClN4O3S
Molecular Weight454.9 g/mol
CAS Number1040639-33-5

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound showed promising results in inhibiting the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor growth and metastasis. The inhibition was characterized by low IC50 values (150–199 nM), indicating effective suppression of cell proliferation in human umbilical vein endothelial cells (HUVECs) at concentrations as low as 0.5–1 µM .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinase pathways. Molecular docking studies suggest that it interacts with the tyrosine kinase domain of VEGFR, leading to reduced phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have shown that related thieno[3,2-d]pyrimidine derivatives exhibit antiproliferative effects on various cancer cell lines. The compounds were evaluated using the Bromodeoxyuridine (BrdU) assay, which measures DNA synthesis as an indicator of cell proliferation. Results indicated significant inhibition without affecting cell viability at low concentrations .
  • Oxidative Stress Reduction : Some derivatives have also been tested for their antioxidant properties using DPPH inhibition assays. These studies suggest that they not only inhibit cancer cell proliferation but also mitigate oxidative stress within cells, providing a dual therapeutic effect .

Q & A

Q. Q1. What are the established synthetic routes for preparing this compound, and what are the critical reaction intermediates?

A: The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanylation at the 2-position using thiourea derivatives, and concluding with acylation to introduce the acetamide moiety. Key intermediates include the thienopyrimidinone precursor and the sulfanylated intermediate. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products such as over-oxidized thioethers or incomplete acylation .

Q. Q2. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

A: High-resolution techniques are mandatory:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation.
  • X-ray Crystallography : For definitive confirmation of crystal packing and bond angles in solid-state studies.

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields for the sulfanylation step, and what are common pitfalls?

A: Sulfanylation efficiency depends on:

  • Nucleophile Selection : Thiolate anions (generated via NaH/EtOH) are more reactive than free thiols.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions.
  • Temperature : Moderate heating (60–80°C) balances reaction rate and decomposition risks.
    Common pitfalls include competing oxidation of the sulfanyl group to sulfoxides or sulfones, which can be mitigated by inert atmosphere (N₂/Ar).

Q. Q4. How should researchers address contradictions in solubility data reported across studies?

A: Solubility discrepancies often arise from:

  • Polymorphism : Different crystal forms (e.g., anhydrous vs. solvates) alter solubility.
  • pH Sensitivity : The acetamide group may protonate/deprotonate in aqueous media.
    Methodological Solution : Conduct parallel solubility tests in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) under controlled temperature. Use dynamic light scattering (DLS) to detect aggregation.

Q. Q5. What computational strategies can predict the compound’s interaction with biological targets?

A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, leveraging the thienopyrimidine core’s affinity for ATP-binding pockets.
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (MESP) to identify reactive sites for covalent modifications.

Q. Q6. How can stability studies under varying pH and temperature conditions inform storage protocols?

A: Design accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 72 hours; monitor via HPLC.
  • Thermal Stability : Heat samples to 40–60°C for 1 week; use DSC/TGA to detect phase transitions.
    Degradation products (e.g., hydrolyzed acetamide or oxidized sulfur) require LC-MS/MS identification.

Methodological Challenges and Solutions

Q. Q7. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

A: Focus on modular modifications:

  • Core Modifications : Substitute the 3-methyl group with bulkier alkyl chains to probe steric effects.
  • Sulfur Replacement : Replace the sulfanyl linker with selenyl or ether groups to assess electronic impacts.
  • Bioisosteric Acetamide Swaps : Test urea or carbamate analogs for improved metabolic stability.
    Validate changes via in vitro assays (e.g., IC₅₀ in enzyme inhibition).

Q. Q8. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

A: Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding Networks : Critical for understanding solubility and crystal packing.
  • Torsion Angles : Confirm spatial arrangement of the 5-chloro-2-methoxyphenyl group relative to the thienopyrimidine core.
    Example: A related analog (N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) exhibited a monoclinic lattice (space group P21/c) with Z=8, validated via Bruker SMART APEXII diffractometer.

Data Interpretation and Validation

Q. Q9. What statistical approaches are suitable for analyzing dose-response data in biological assays?

A: Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀. Apply ANOVA for multi-group comparisons, followed by Tukey’s post hoc test. For high-throughput screens, employ Z’-factor validation to confirm assay robustness.

Q. Q10. How can researchers differentiate between off-target effects and true target engagement in cellular models?

A: Combine orthogonal methods:

  • Chemical Proteomics : Use SILAC or TMT labeling to identify binding partners.
  • CRISPR Knockout : Validate target dependency by comparing wild-type vs. knockout cell lines.
  • SPR/BLI : Measure binding kinetics in real-time to confirm direct interactions.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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